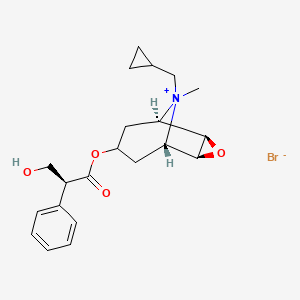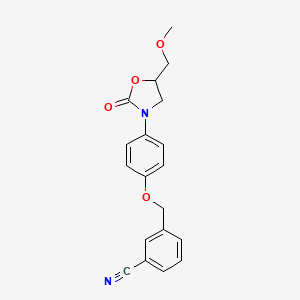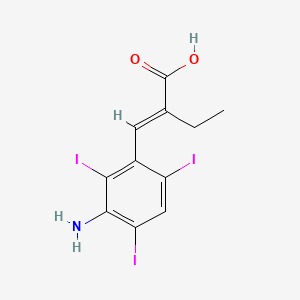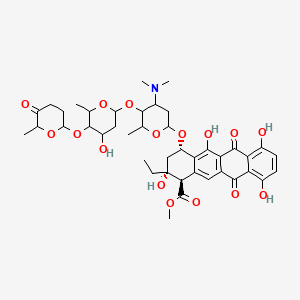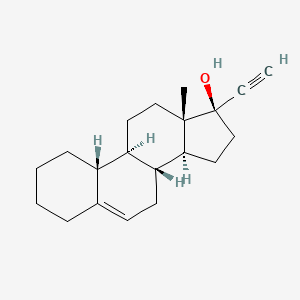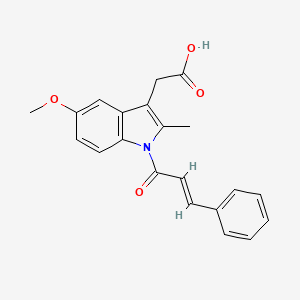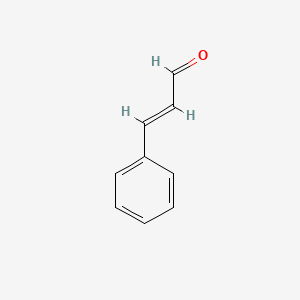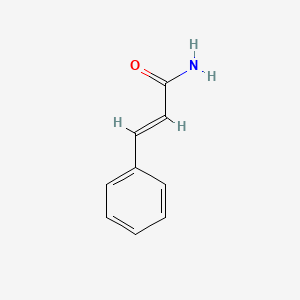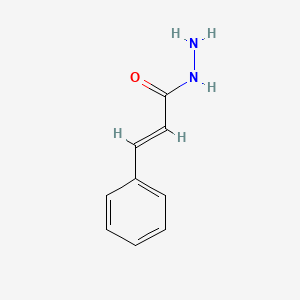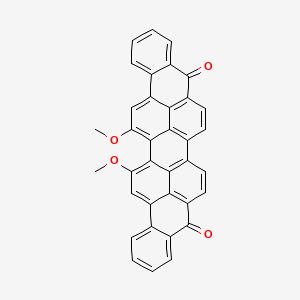
Vat Green 1
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Vat Green 1 involves complex chemical reactions. For instance, the preparation of benzanthrone, a precursor to this compound, involves the reaction of anthraquinone with glycerol in the presence of iron, which acts as a reducing agent .Molecular Structure Analysis
The molecular formula of this compound is C36H20O4 . Its monoisotopic mass is 516.136169 Da . The InChIKey of this compound is JXUKQCUPTNLTCS-UHFFFAOYSA-N .Chemical Reactions Analysis
Vat dyes, including this compound, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Once attached to the fabric, the leuco dye is then oxidized to the insoluble state which is intensely colored .Physical And Chemical Properties Analysis
This compound is a dark green solid . It has a molecular weight of 516.5 g/mol . The compound is insoluble in water but can be solubilized by reduction to its leuco form .Wissenschaftliche Forschungsanwendungen
Additive Manufacturing (3D-Druck)
Vat Green 1: wurde im Bereich der additiven Fertigung, insbesondere bei Vat-Photopolymerisationsverfahren eingesetzt . Diese Technik beinhaltet das Aushärten eines flüssigen Harzes zu einem festen Objekt unter Verwendung von UV-Licht, Schicht für Schicht. Die Präzision und Kontrolle, die diese Methode bietet, machen sie geeignet für die Herstellung komplexer dreidimensionaler Objekte mit hoher mechanischer Festigkeit und hervorragender Oberfläche. Die Einarbeitung von this compound in Nanocomposites, die in diesem Verfahren verwendet werden, kann die Eigenschaften des Endprodukts verbessern und es in Branchen wie Luftfahrt, Automobil und Medizin wertvoll machen.
Photokatalyse und Sanierung der Umwelt
Die Verbindung hat sich in Umweltanwendungen, insbesondere bei der Photodegradation industrieller Schadstoffe, als vielversprechend erwiesen . This compound bildet in Kombination mit mehrwandigen Kohlenstoffnanoröhren (MWCNTs) und Titandioxid (TiO2) Nanocomposite, die photokatalytische Aktivität zeigen. Diese Composite können den chemischen Sauerstoffbedarf (CSB) von Farbstoffen in Abwasser effektiv reduzieren, was auf ein Potenzial für this compound bei der Behandlung von Textilfarbstoffverschmutzungen und zur Unterstützung von Wasserreinigungsmaßnahmen hindeutet.
Grüne Technologie-Innovation
Im Bereich der grünen Technologie könnte this compound eine Rolle bei der Entwicklung von grünen Patenten spielen . Die Eigenschaften der Verbindung könnten zu Fortschritten in nachhaltigen Praktiken und umweltfreundlichen Innovationen beitragen. Die Forschung in diesem Bereich konzentriert sich auf die Verbesserung der Effizienz und der Umweltbelastung verschiedener Technologien, wobei this compound eine Komponente in neuen Materialien oder Verfahren sein könnte.
Textilindustrie
Küpenfärben: ist eine traditionelle Anwendung von this compound, bei der es verwendet wird, um Textilien Farbe zu verleihen . Jüngste Fortschritte haben das Küpenfärben bei Raumtemperatur erforscht, was energieeffizienter und umweltfreundlicher sein kann. Die Verwendung von bakteriellen Zelllysaten im Küpenprozess ist ein neuartiger Ansatz, der die Färbeindustrie revolutionieren könnte, wobei this compound ein Schlüsselfarbstoff in diesen Studien ist.
Nanocomposite-Materialien
This compound ist an der Herstellung von Nanocomposite-Materialien beteiligt . Diese Materialien weisen aufgrund ihrer nanoskaligen Abmessungen überlegene mechanische, elektrische und thermische Eigenschaften auf. This compound kann Teil der Polymermatrix, Metallmatrix oder Keramikmatrix-Nanocomposites sein, die für Anwendungen in der Elektronik, Luftfahrt, Biomedizin und Energiespeichersektor erforscht werden.
Elektronik und Sensortechnologie
Die einzigartigen Eigenschaften von this compound im Nanoskalenbereich, wie z. B. eine hohe Oberfläche und eine nahezu perfekte Kristallordnung, machen es zu einem interessanten Kandidaten für Anwendungen in der Elektronik und Sensortechnologie . Es könnte bei der Entwicklung von Sensoren verwendet werden, die eine hohe Empfindlichkeit und Spezifität erfordern, sowie in elektronischen Systemen, die von der Stabilität und Leitfähigkeit der Verbindung profitieren.
Wirkmechanismus
Target of Action
Vat Green 1, a synthetic organic compound, is primarily used as a dye in various industries . Its primary targets are the fibers of fabrics, including cotton, silk, and wool . It binds to these fibers, imparting a vibrant green color .
Mode of Action
The mode of action of this compound involves its interaction with the fibers of fabrics . The dye binds to the fibers, resulting in a change in their color . This binding is facilitated by the molecular structure of this compound, which consists of a complex arrangement of carbon, hydrogen, and nitrogen atoms .
Pharmacokinetics
This compound is insoluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile influences its application in dyeing processes.
Result of Action
The primary result of this compound’s action is the imparting of a vibrant green color to the fabrics to which it is applied . This color change is due to the dye’s binding to the fabric fibers . In addition to textiles, this compound can also be used as a colorant in the production of paints, inks, and plastics .
Safety and Hazards
When handling Vat Green 1, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Biochemische Analyse
Biochemical Properties
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber . This suggests that it may interact with enzymes, proteins, and other biomolecules that participate in redox reactions.
Cellular Effects
For instance, they can affect the aesthetic quality of bodies of water by increasing biochemicals and chemical oxygen demand, reducing photosynthesis, and preventing plant growth .
Molecular Mechanism
As a vat dye, it requires a reducing agent to solubilize it, converting the dye to its soluble “leuco” form . Once attached to the fabric, the leuco dye is then oxidized to an insoluble state, which is intensely colored .
Metabolic Pathways
As a vat dye, it undergoes a redox reaction when applied to cellulosic fiber , suggesting that it may interact with enzymes or cofactors involved in redox reactions.
Eigenschaften
IUPAC Name |
30,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-21(17)35(37)23-13-11-19-20-12-14-24-30-26(18-8-4-6-10-22(18)36(24)38)16-28(40-2)34(32(20)30)33(27)31(19)29(23)25/h3-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKQCUPTNLTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044531 | |
| Record name | C.I. Vat Green 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [MSDSonline] | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Green 1 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
128-58-5, 113255-70-2, 12663-53-5 | |
| Record name | 16,17-Dimethoxyanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI Vat Green 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Green 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16,17-dimethoxyviolanthrene-5,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione, 16,17-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dinaphtho(1,2,3-cd:3',2',1'-lm)perylene-5,10-dione, 16,17-dimethoxy- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT GREEN 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C13513T4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. VAT GREEN 1 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5474 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Vat Green 1 particularly challenging to remove from textile wastewater?
A1: Unlike some other dye classes, this compound, belonging to the vat dye category, exhibits poor coagulation and flocculation properties []. This means that conventional physical-chemical treatment methods, such as coagulation-flocculation, are less effective in removing it from wastewater.
Q2: What alternative methods have shown promise in removing this compound from wastewater?
A2: Research suggests that membrane filtration techniques and adsorption onto specific materials hold potential for this compound removal. For instance, studies have explored the use of nano zero-valent iron (NZVI) particles for efficient adsorption of this compound from aqueous solutions [, ].
Q3: How does the adsorption of this compound onto NZVI particles work?
A3: The adsorption process of this compound onto NZVI particles is rapid, achieving equilibrium within a short timeframe []. The Freundlich isotherm model effectively describes this adsorption behavior, suggesting multilayer adsorption onto heterogeneous surfaces [].
Q4: Can the adsorption efficiency of this compound onto NZVI be optimized?
A4: Yes, research utilizing experimental design and response surface modeling (RSM) has demonstrated the possibility of optimizing this compound removal by NZVI []. Factors such as NZVI dose, pH, contact time, and initial dye concentration significantly influence the adsorption process.
Q5: Beyond wastewater treatment, what other applications have been investigated for this compound?
A5: this compound was explored as a potential dye for a rocket propellant (H-70) in the F-16 EPU due to its visibility []. While the dye successfully provided visual detection upon leakage, it negatively impacted the catalytic activity of the propellant's catalyst.
Q6: Are there any known toxicological concerns associated with this compound?
A6: Studies on fish species like Channa punctatus have revealed that exposure to sublethal concentrations of this compound can induce histological changes in vital organs such as the gills, liver, kidney, and intestine [, ]. These changes indicate potential toxicity and highlight the importance of mitigating the release of this compound into aquatic environments.
Q7: Does this compound impact the biochemical processes within fish?
A7: Research on Channa punctatus and Cyprinus carpio exposed to this compound revealed significant alterations in carbohydrate, protein, and lipid levels in their muscle tissues []. These findings underscore the potential for this compound to disrupt metabolic processes in aquatic organisms.
Q8: What strategies can be employed to reduce the environmental impact of this compound?
A8: Minimizing the environmental impact of this compound requires a multifaceted approach. This includes optimizing dyeing processes to reduce dye consumption and wastewater generation, implementing effective treatment technologies for dye removal from effluents, and exploring alternative dyes with lower environmental footprints [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






